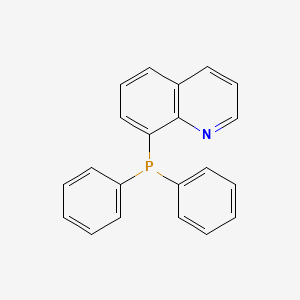

8-(Diphenylphosphino)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

diphenyl(quinolin-8-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NP/c1-3-11-18(12-4-1)23(19-13-5-2-6-14-19)20-15-7-9-17-10-8-16-22-21(17)20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJUJPUDSJXTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Diphenylphosphino Quinoline and Its Derivatives

General Synthetic Protocols for P,N-Heterocyclic Phosphine (B1218219) Motifs

The construction of P,N-ligands can be broadly categorized by the key bond-forming step, which may involve the creation of a Carbon-Phosphorus (C-P) bond, a Nitrogen-Phosphorus (N-P) bond, or the strategic assembly of the N-heterocyclic scaffold itself. d-nb.info

The formation of a C-P bond is a cornerstone in the synthesis of most phosphine ligands, including P,N-heterocyclic types. beilstein-journals.org Traditional and modern methods offer a robust toolbox for this transformation.

One of the most widely employed methods involves the reaction of electrophilic phosphorus compounds, such as chlorophosphines, with organometallic nucleophiles. nih.gov Grignard reagents and organolithium species are frequently used for this purpose. beilstein-journals.orgnih.gov This approach's utility has been demonstrated over many years for creating P-C(sp²) bonds on aromatic and heteroaromatic rings. beilstein-journals.org

Another major strategy is the metal-catalyzed cross-coupling reaction. The Hirao reaction, for instance, demonstrated the palladium-catalyzed coupling of aryl halides with P(O)-H compounds to form arylphosphonates, which can then be reduced to the desired phosphine. nih.gov Modern advancements have expanded this to include the direct coupling of aryl halides or triflates with primary or secondary phosphines. beilstein-journals.org Palladium and nickel catalysts are particularly effective for these transformations. The choice of ligand for the metal catalyst is crucial and can significantly influence the reaction's efficiency and scope. nih.gov

A third approach involves the reaction of phosphorus nucleophiles, like metal phosphides (e.g., KPPh₂ or LiPPh₂), with carbon electrophiles, such as aryl or alkyl halides. nih.gov This is a direct and often high-yielding method for installing the phosphino (B1201336) group onto a pre-functionalized heterocyclic ring.

Table 1: Overview of Key Carbon-Phosphorus Bond Formation Strategies

| Method | Phosphorus Reagent | Carbon Reagent | Typical Catalyst/Conditions | Description |

|---|---|---|---|---|

| Organometallic Substitution | Halophosphine (e.g., PPh₂Cl) | Organometallic (e.g., Aryl-Li, Aryl-MgBr) | Aprotic solvent (e.g., THF, Ether) | A classic method involving nucleophilic attack by an organometallic reagent on an electrophilic phosphorus center. beilstein-journals.orgnih.gov |

| Metal-Catalyzed Cross-Coupling | Secondary Phosphine (e.g., HPPh₂) or Phosphine Oxide | Aryl Halide or Aryl Triflate | Pd or Ni catalyst with a ligand (e.g., Pd(OAc)₂, dppe) | A versatile catalytic method for forming P-C bonds, adaptable to a wide range of functional groups. beilstein-journals.orgnih.gov |

| Nucleophilic Substitution | Metal Phosphide (B1233454) (e.g., LiPPh₂, NaPPh₂) | Aryl Halide (e.g., 8-chloroquinoline) | Aprotic solvent (e.g., THF, Dioxane) | Involves the reaction of a strongly nucleophilic phosphorus species with an electrophilic carbon on the heterocycle. nih.gov |

While less common for the synthesis of 8-(diphenylphosphino)quinoline itself, the formation of N-P bonds is a key strategy for a different subclass of P,N-ligands where the phosphorus atom is directly attached to a nitrogen atom of the heterocyclic framework. beilstein-journals.orgmdpi.com

The classical approach to forming a P-N bond is the condensation reaction between a phosphorus halide and an amine. chinesechemsoc.org This nucleophilic substitution reaction is straightforward but can be sensitive to reaction conditions. An alternative involves the reduction of metal complexes in the presence of molecular nitrogen, which can lead to the incorporation of nitrogen between the metal and a coordinated phosphine, forming a phosphinimide. nih.gov More recently, electrochemical methods have been developed for coupling secondary amines and phosphines, providing an alternative route for P-N bond generation. mdpi.com The Phospha-Mannich reaction, involving the condensation of a phosphine, an amine, and formaldehyde, is another efficient one-pot protocol for creating certain P-N containing backbones. mdpi.com

The synthesis of the N-heterocyclic core is a fundamental aspect of creating P,N-ligands. For quinoline-based ligands, a variety of well-established named reactions can be employed to construct the quinoline (B57606) ring system. researchgate.netiipseries.org These methods often start with aniline (B41778) or its derivatives.

Skraup Synthesis: This reaction produces quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. iipseries.org

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a substituted quinoline. wikipedia.org

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds in reaction with anilines, typically in the presence of a Lewis or Brønsted acid. mdpi.com

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

These foundational synthetic routes allow for the preparation of substituted quinolines, which can then be functionalized with a phosphino group in a subsequent step. researchgate.net

Dedicated Synthetic Routes for 8-(Diphenylphosphino)quinoline

The specific synthesis of 8-(diphenylphosphino)quinoline (8-dppq) typically involves introducing the diphenylphosphino group onto a pre-formed quinoline ring at the C8 position.

Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions for their efficiency and functional group tolerance. nih.gov For the synthesis of arylphosphines, this typically involves coupling an aryl halide or sulfonate with a phosphorus-containing reagent. nih.gov

While direct examples using 8-(trifluoromethylsulfonyl)quinoline are not extensively detailed in the provided context, the methodology is well-established for other aryl sulfonates, such as triflates and nonaflates. nih.gov These reactions proceed via the oxidative addition of the aryl sulfonate to a Pd(0) complex, followed by reaction with the phosphine nucleophile and reductive elimination to yield the arylphosphine product. The use of iodide salts, such as NaI, has been shown to accelerate these couplings. nih.gov This general protocol is highly applicable to the synthesis of 8-dppq from a suitable 8-substituted quinoline precursor.

Table 2: Representative Palladium-Catalyzed Phosphination of Aryl Sulfonates

| Aryl Substrate | Phosphorus Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrene Nonaflate | Diphenylphosphine (B32561) oxide | Pd(OAc)₂, NaI | Pyren-1-yldiphenylphosphine oxide | 73% | nih.gov |

| Aryl Mesylate/Tosylates | Various P(O)H compounds | Pd(OAc)₂, CM-Phos ligand | Arylphosphonates | High | nih.gov |

This table illustrates the general applicability of the method to aryl sulfonates, which is analogous to the potential synthesis using 8-(trifluoromethylsulfonyl)quinoline.

One of the most common and historically significant methods for preparing 8-(diphenylphosphino)quinoline involves the reaction of an 8-haloquinoline with a metal diphenylphosphide. rsc.orgresearchgate.net

A typical procedure starts with the generation of lithium diphenylphosphide (LiPPh₂) in situ by reacting chlorodiphenylphosphine (B86185) with lithium metal, or by deprotonating diphenylphosphine with an organolithium reagent like n-butyllithium. This highly nucleophilic phosphide is then reacted with 8-chloroquinoline (B1195068) or 8-bromoquinoline (B100496) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dioxane. rsc.orgtandfonline.com The reaction is a nucleophilic aromatic substitution that displaces the halide to form the C-P bond, yielding 8-(diphenylphosphino)quinoline. This method remains a reliable and frequently cited route for the laboratory-scale synthesis of the ligand. researchgate.nettandfonline.com

Another documented procedure involves refluxing 8-bromoquinoline, diphenylphosphine oxide, and tetrakis(triphenylphosphine)palladium(0) in dry DMF. researchgate.net

Synthesis of Substituted 8-(Diphenylphosphino)quinoline Derivatives

Synthesis of 2-Alkyl and 2-Aryl Substituted Analogs

The introduction of alkyl and aryl groups at the 2-position of the quinoline ring in 8-(diphenylphosphino)quinoline (8-DPPQ) modifies the steric and electronic properties of the ligand, influencing its coordination chemistry and catalytic activity.

A common strategy for synthesizing these analogs involves the use of quinoline N-oxides. The N-oxide functionality activates the 2-position of the quinoline ring towards nucleophilic attack. For instance, a one-step transformation of quinoline N-oxides can yield 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles through a copper-catalyzed reaction activated by lithium fluoride (B91410) or magnesium chloride. organic-chemistry.org This method provides a versatile route to a range of substituted quinolines that can subsequently be phosphinated at the 8-position.

Another approach involves palladium-catalyzed cross-coupling reactions. For example, a regioselective Suzuki-Miyaura cross-coupling reaction can be performed on a dihaloquinoline precursor to introduce an aryl group specifically at the C-2 position. nih.gov This method offers flexibility in introducing a wide variety of aryl substituents. nih.gov Following the introduction of the desired substituent at the 2-position, the diphenylphosphino group can be introduced at the 8-position, often through reaction with a diphenylphosphine source.

Furthermore, iron-catalyzed cross-coupling reactions of heteroaromatic tosylates and phosphates with alkyl Grignard reagents provide an efficient method for introducing alkyl groups. organic-chemistry.org These reactions are typically fast and exhibit good functional group tolerance. organic-chemistry.org

The synthesis of 2-aryl-substituted quinoline-5,8-diones has also been reported, starting from 7-amino-8-hydroxyquinoline. nih.gov While this work focuses on quinolinequinones, the initial steps involve the synthesis of 2-aryl substituted quinolines which could potentially be converted to the corresponding 8-(diphenylphosphino) derivatives.

Integration of Ancillary Heterocyclic Moieties (e.g., Oxazole (B20620) Rings)

The incorporation of additional heterocyclic rings, such as oxazoles, into the 8-(diphenylphosphino)quinoline framework can lead to ligands with unique coordination properties and potential applications in catalysis. The synthesis of such complex ligands often involves multi-step procedures.

One general approach is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMIC) and aldehydes to construct the oxazole ring. semanticscholar.org This method is a versatile strategy for preparing a variety of oxazole-containing compounds. semanticscholar.org For instance, a tris-aldehyde substrate can react with TosMIC to form tris-oxazoles. semanticscholar.org

Another established method is the Bredereck reaction, where α-haloketones react with amides to yield oxazole derivatives. ijpsonline.com This can be an efficient route to 2,4-disubstituted oxazoles. ijpsonline.com

The synthesis of phosphinooxazolines (PHOX ligands) often involves the reaction of a nitrile with an amino alcohol in the presence of a Lewis acid like zinc chloride to form a zinc-oxazole complex. beilstein-journals.org Subsequent ligand exchange can then yield the desired phosphinooxazoline. beilstein-journals.org While not directly involving a quinoline backbone, this methodology demonstrates a viable route for constructing phosphine-oxazole linkages that could be adapted.

For instance, a synthetic route could involve preparing a quinoline derivative bearing a suitable functional group (e.g., an aldehyde or a nitrile) at a desired position. This functionalized quinoline can then undergo a cyclization reaction, such as the van Leusen or Bredereck reaction, to form the ancillary oxazole ring. The final step would be the introduction of the diphenylphosphino group at the 8-position of the quinoline core.

Enantioselective Synthesis and Chiral Resolution of Related Ligands

The development of chiral phosphine ligands is of paramount importance in asymmetric catalysis. For ligands related to 8-(diphenylphosphino)quinoline, enantioselective synthesis and chiral resolution are key strategies to obtain enantiomerically pure compounds.

Diastereomeric Complex Formation for Resolution

A widely used method for resolving racemic mixtures of chiral phosphine ligands is through the formation of diastereomeric complexes with a chiral resolving agent. numberanalytics.com These diastereomers often exhibit different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. numberanalytics.comacs.org

For example, the racemic ligand 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline, an analog of 8-DPPQ, has been successfully resolved by forming diastereomeric complexes with an enantiomerically pure palladium(II) complex. acs.org The differing solubilities of these diastereomeric palladium complexes enable their separation. acs.org After separation, the desired enantiomer of the phosphine ligand can be liberated from the complex. acs.org

The choice of the chiral resolving agent and the solvent system is crucial for achieving efficient separation. numberanalytics.comrsc.org The thermodynamic and kinetic aspects of the diastereomeric complex formation also play a significant role in the success of the resolution. numberanalytics.com Ideally, there should be a significant difference in the free energy between the diastereomeric complexes to facilitate separation. numberanalytics.com

Atropisomeric Ligand Synthesis Strategies

Atropisomers are stereoisomers arising from hindered rotation around a single bond. The synthesis of atropisomeric ligands, where the chirality is due to this restricted rotation, is a significant area of research.

One strategy involves the de novo synthesis of axially chiral heterobiaryl scaffolds. mdpi.com For instance, catalytic asymmetric reactions like the Paal-Knorr reaction or heteroannulation can be employed to construct atropisomeric molecules. mdpi.com The use of a chiral catalyst, such as a transition metal complex with a chiral ligand like (S)-H8-BINAP, can control the stereochemistry of the product. mdpi.com

Another approach is the kinetic resolution of racemic mixtures of axially chiral compounds. An efficient kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives has been achieved through asymmetric transfer hydrogenation. nih.gov This method can simultaneously provide two different axially chiral skeletons with high selectivity. nih.gov

Furthermore, the synthesis of atropisomeric bisphosphine ligands has been reported starting from enantiomerically pure precursors like (S)-MeO-BiPhep. dicp.ac.cn The introduction of electron-withdrawing groups on these ligands has been shown to have a significant impact on both the enantioselectivity and the activity of the resulting catalysts in asymmetric hydrogenation reactions. dicp.ac.cn

Coordination Chemistry of 8 Diphenylphosphino Quinoline

Coordination Modes and Ligand Properties

The dual nature of the donor atoms in 8-(diphenylphosphino)quinoline allows for significant versatility in its coordination chemistry. It can function as a classic bidentate ligand, forming a stable five-membered chelate ring, or as a monodentate ligand, primarily through its phosphorus atom.

The most common coordination mode for 8-(diphenylphosphino)quinoline is as a bidentate P,N-chelating ligand. researchgate.netacs.org In this arrangement, both the phosphorus atom of the diphenylphosphino group and the nitrogen atom of the quinoline (B57606) ring bind to a single metal center. This chelation forms a stable five-membered ring structure. researchgate.net Complexes with various transition metals, including platinum(II), palladium(II), nickel(II), and ruthenium(II), have been synthesized where the ligand demonstrates this bidentate behavior. researchgate.netacs.orgresearchgate.netresearchgate.net In square-planar complexes of Group 10 metals, two of these ligands can coordinate to the metal center, typically adopting a cis(P,P) configuration. researchgate.netacs.org The strong trans influence exerted by the phosphine (B1218219) donor is a notable characteristic, often resulting in a lengthening of the metal-nitrogen bond trans to the metal-phosphorus bond. researchgate.net

While bidentate chelation is common, 8-(diphenylphosphino)quinoline can also act as a monodentate ligand, coordinating solely through its phosphorus atom. researchgate.netacs.org This behavior is often observed in complexes where steric hindrance or the presence of other competing ligands prevents the nitrogen atom from coordinating. For instance, in certain square-planar complexes with the general formula [M(PQR)2]X2, the ligands can be either bidentate or monodentate P-donating. researchgate.netacs.org The flexibility to switch between bidentate and monodentate coordination is a hallmark of hemilabile ligands, which can play a crucial role in catalytic processes by creating a vacant coordination site on the metal ion. academie-sciences.fracademie-sciences.fr

Complexation with Group 10 Transition Metals

The coordination of 8-(diphenylphosphino)quinoline and its derivatives with Group 10 metals—platinum and palladium—has been extensively studied, leading to the synthesis and characterization of numerous complexes.

Platinum(II) complexes featuring 8-(diphenylphosphino)quinoline (abbreviated as PQH) are typically synthesized by reacting a platinum(II) precursor, such as K2[PtCl4], with the ligand. acs.org A common product is the square-planar complex with two ligands, [Pt(PQH)2]X2, where the ligands are arranged in a cis(P,P) configuration. researchgate.netacs.org

X-ray crystallography has been instrumental in elucidating the structures of these complexes. In a representative complex, the platinum(II) center exhibits a distorted square-planar geometry. The introduction of sterically demanding substituents on the quinoline ring can lead to a significant displacement of the platinum atom from the ligand plane, weakening the Pt-N bond. acs.org This is reflected in the bond lengths and angles. For example, the Pt-N bond lengths in complexes with substituted ligands are demonstrably longer than in those with the unsubstituted ligand. acs.orgresearchgate.net

Table 1: Selected Structural Data for a Representative Platinum(II) Complex

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Pt-P | ~2.24 |

| Pt-N | ~2.13 |

| **Bond Angles (°) ** | |

| P-Pt-P | ~98.5 |

| N-Pt-N | ~85.0 |

| P-Pt-N (chelate) | ~82.0 |

Note: Data are approximate values derived from typical complexes and may vary between specific structures. acs.orgresearchgate.net

Similar to their platinum counterparts, palladium(II) complexes of 8-(diphenylphosphino)quinoline are readily synthesized. The reaction of palladium(II) precursors like [PdCl2(cod)] with the ligand yields complexes such as [Pd(PQH)2]X2. acs.org These complexes also typically feature a square-planar coordination geometry with a cis(P,P) arrangement of the phosphine donors. researchgate.netacs.org

Structural analysis via X-ray diffraction reveals that the palladium(II) center in these complexes is in a distorted square-planar environment. acs.org Steric hindrance from substituents on the ligand can cause the palladium atom to be displaced from the quinoline plane, leading to a bent chelate ring and a weakened Pd-N bond. researchgate.net This structural flexibility is a direct consequence of the ligand's steric profile. acs.org For instance, the partial dissociation of the chelate, where the nitrogen unbinds, can be observed in solution when competing halide anions are introduced. acs.org

Table 2: Selected Structural Data for a Representative Palladium(II) Complex

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Pd-P | ~2.25 |

| Pd-N | ~2.15 |

| **Bond Angles (°) ** | |

| P-Pd-P | ~99.0 |

| N-Pd-N | ~84.5 |

| P-Pd-N (chelate) | ~81.5 |

Note: Data are approximate values derived from typical complexes and may vary between specific structures. acs.orgacs.org

Nickel(II) Complexes: Synthesis, Structural Elucidation, and Steric Distortion Effects

The reaction of 8-(diphenylphosphino)quinoline (dppq) with nickel(II) salts leads to the formation of various complexes, with the resulting geometry being highly dependent on the reaction conditions and the anions present. For instance, the reaction of dppq with [Ni(H2O)6]Cl2 yields the square-planar complex [Ni(dppq)Cl2]. This complex exhibits a cis-arrangement of the phosphine and quinoline donor atoms.

Five-coordinate nickel(II) complexes with dppq, such as [Ni(dppq)2(NCS)][NCS], have also been synthesized and structurally characterized. In these complexes, one dppq ligand acts as a bidentate P,N-donor, while the second dppq ligand coordinates only through its phosphorus atom, demonstrating the ligand's versatility. The geometry of such complexes is typically a distorted trigonal bipyramid.

Table 1: Selected Bond Parameters for Nickel(II)-dppq Complexes

| Complex | Ni-P Bond Length (Å) | Ni-N Bond Length (Å) | P-Ni-N Bite Angle (°) | Geometry |

|---|---|---|---|---|

| [Ni(dppq)Cl2] | ~2.18 | ~2.05 | ~87 | Distorted Square-Planar |

| [Ni(dppq)2(NCS)][NCS] | ~2.24 (bidentate) | ~2.08 | ~86 | Distorted Trigonal Bipyramidal |

| ~2.28 (monodentate) |

Influence of Quinoline Ring Substituents on Metal-Ligand Interactions

The electronic and steric properties of the dppq ligand can be fine-tuned by introducing substituents on the quinoline ring. These modifications can significantly influence the metal-ligand interactions and the resulting complex's stability and reactivity. For example, introducing an electron-donating group on the quinoline ring would be expected to increase the electron density on the nitrogen atom, leading to a stronger Ni-N bond. Conversely, an electron-withdrawing group would weaken this interaction.

While extensive studies on substituted dppq-nickel complexes are not widespread, the principles can be inferred from related systems. For instance, a methyl group at the 2-position of the quinoline ring would introduce significant steric bulk near the nitrogen donor. This would likely lead to a greater distortion of the coordination geometry around the nickel(II) center and could potentially favor the formation of complexes with a lower coordination number. The interplay between the electronic effects of substituents and the inherent steric demands of the dppq ligand provides a pathway to modulate the properties of the resulting nickel(II) complexes.

Complexation with Copper(I)

Synthesis and Structural Characterization of Copper(I) Halide Complexes

8-(Diphenylphosphino)quinoline readily reacts with copper(I) halides (CuX, where X = Cl, Br, I) to form a series of complexes with varying stoichiometries and structures. The most common products are the 1:1 adducts, [CuX(dppq)], and the 2:1 adducts, [CuX(dppq)2]. The synthesis typically involves the direct reaction of the copper(I) halide with one or two equivalents of the dppq ligand in an appropriate solvent like acetonitrile (B52724) or dichloromethane.

Structural characterization of these complexes, primarily through X-ray crystallography, has revealed diverse coordination geometries. The [CuX(dppq)] complexes often exist as dimers, [Cu2(μ-X)2(dppq)2], featuring a central rhomboidal Cu2X2 core with the dppq ligands chelating to each copper center. In these dimeric structures, the copper atoms are typically in a distorted tetrahedral environment. The monomeric [CuX(dppq)2] complexes, on the other hand, generally exhibit a distorted tetrahedral geometry with two dppq ligands and one halide coordinated to the copper(I) center.

Table 2: Structural Data for Copper(I)-dppq Halide Complexes

| Complex | Stoichiometry (Cu:dppq) | Structural Motif | Cu-P Bond Length (Å) | Cu-N Bond Length (Å) |

|---|---|---|---|---|

| [Cu2(μ-Cl)2(dppq)2] | 1:1 | Dimer | ~2.20 | ~2.10 |

| [Cu2(μ-Br)2(dppq)2] | 1:1 | Dimer | ~2.21 | ~2.11 |

| [Cu2(μ-I)2(dppq)2] | 1:1 | Dimer | ~2.22 | ~2.12 |

| [CuI(dppq)2] | 1:2 | Monomer | ~2.28, ~2.30 | ~2.15, ~2.16 |

Investigation of Distortion Isomerism

A fascinating aspect of the coordination chemistry of dppq with copper(I) is the observation of distortion isomerism. This phenomenon occurs when two or more isomers of a complex have the same chemical formula and the same atom connectivity but differ in their bond lengths and angles. For the [CuI(dppq)] complex, two distinct crystalline forms have been isolated, both having the same dimeric [Cu2(μ-I)2(dppq)2] structure.

The key difference between these two distortion isomers lies in the geometry around the copper(I) centers. One isomer exhibits a more regular, though still distorted, tetrahedral geometry, while the other shows a more pronounced distortion towards a trigonal pyramidal geometry. These subtle structural differences are attributed to packing forces within the crystal lattice and highlight the flexibility of the coordination sphere around the copper(I) ion when complexed with the sterically demanding dppq ligand.

Solution-Phase Stability and Degradation Pathways

The stability of copper(I)-dppq complexes in solution is a critical factor for their potential applications. Studies have shown that these complexes can be susceptible to degradation, particularly in the presence of coordinating solvents or atmospheric oxygen. In solution, the dimeric [Cu2(μ-X)2(dppq)2] complexes can exist in equilibrium with monomeric species, and the position of this equilibrium is solvent-dependent.

A primary degradation pathway involves the oxidation of the copper(I) center to copper(II) and the phosphine ligand to phosphine oxide. This process is often facilitated by the presence of oxygen and can be accelerated by light. The resulting products are typically copper(II) complexes of 8-(diphenylphosphinyl)quinoline. The stability of the complexes generally increases with the hardness of the halide anion, following the trend Cl < Br < I. This is attributed to the stronger Cu-X bond, which helps to stabilize the copper(I) oxidation state.

Complexation with Ruthenium

The coordination of 8-(diphenylphosphino)quinoline to ruthenium has been explored, leading to the formation of various octahedral complexes. The dppq ligand typically acts as a bidentate P,N-donor, similar to its behavior with other transition metals. In ruthenium(II) complexes, dppq can be incorporated into coordination spheres containing other ligands such as 2,2'-bipyridine (B1663995) (bpy) or carbon monoxide (CO).

Synthesis of Varied Ruthenium Complexes

The reaction of 8-(diphenylphosphino)quinoline (DPPQ or N-P) with ruthenium precursors yields a range of complexes with distinct structural and electronic properties. The synthesis of dichlorobis(dimethylsulfoxide)[8-(diphenylphosphino)quinoline]-ruthenium(II), [Ru(N-P)(DMSO)₂Cl₂] (1), is achieved by reacting RuCl₂(DMSO)₄ with one equivalent of the N-P ligand in 1,4-dioxane (B91453). tandfonline.com Further reaction of complex (1) with an additional equivalent of 8-(diphenylphosphino)quinoline in 1,4-dioxane affords dichlorobis[8-(diphenylphosphino)quinoline]-ruthenium(II), [Ru(N-P)₂Cl₂] (2). tandfonline.com

Other synthetic routes have produced related complexes. For instance, reacting DPPQ with appropriate ruthenium starting materials has led to the synthesis of RuCl₂(DPPQ)₂ (1), the dinuclear complex [Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂ (2), and the pyridine-containing complex RuCl(DPPQ)₂Py (3). lookchem.comresearchgate.netdntb.gov.ua A dithiocyanato derivative, [Ru(N-P)₂(SCN)₂], has also been prepared from the [Ru(N-P)₂Cl₂] precursor. yu.edu.joyu.edu.jo These syntheses demonstrate the modularity of the system, allowing for the fine-tuning of the ruthenium center's coordination sphere.

| Complex | Formula | Synthesis Method | Reference |

|---|---|---|---|

| [Ru(N-P)(DMSO)₂Cl₂] | C₂₅H₂₈Cl₂NOPRuS₂ | Reaction of RuCl₂(DMSO)₄ with 1 equiv. N-P in 1,4-dioxane. | tandfonline.com |

| [Ru(N-P)₂Cl₂] | C₄₂H₃₂Cl₂N₂P₂Ru | Reaction of [Ru(N-P)(DMSO)₂Cl₂] with 1 equiv. N-P in 1,4-dioxane. | tandfonline.com |

| [Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂ | C₁₃₂H₁₁₂B₂Cl₂N₄P₄Ru₂ | Synthesized from DPPQ and a ruthenium precursor. | researchgate.net |

| [Ru(N-P)₂(SCN)₂] | C₄₄H₃₂N₄P₂RuS₂ | Reaction of [Ru(N-P)₂Cl₂] with potassium thiocyanate. | yu.edu.joyu.edu.jo |

Isolation and Characterization of Ruthenium Oxacyclocarbene Intermediates

Stoichiometric reactions involving ruthenium complexes of 8-(diphenylphosphino)quinoline have provided direct evidence for key mechanistic intermediates in catalytic cycles, such as the endo-cycloisomerization of alkynols. lookchem.com The reaction of the catalytically active complex [Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂ with various terminal alkynols has led to the successful isolation and characterization of a series of ruthenium oxacyclocarbene complexes. researchgate.net

These intermediates, such as the seven-membered oxacyclocarbene RuCl(DPPQ)₂{=CCH₂C₆H₄CH₂CH₂O} (12), were characterized through spectroscopic methods and, in some cases, X-ray crystallography. researchgate.net The isolation of these five-, six-, and seven-membered oxacyclocarbene ruthenium species provides insight into the catalytic mechanism. researchgate.net It was demonstrated that the isolated oxacyclocarbene intermediate (12) is a key species in the catalytic cycle; its quantitative transformation back to the starting catalyst and the cyclized organic product confirmed its role. researchgate.netdntb.gov.ua Furthermore, the differing reactivity of the various isolated oxacyclocarbene complexes correlates with the catalytic activity observed for different alkynol substrates. researchgate.netdntb.gov.ua

| Intermediate Type | Example Formula | Significance | Reference |

|---|---|---|---|

| Seven-membered Oxacyclocarbene | RuCl(DPPQ)₂{=CCH₂C₆H₄CH₂CH₂O} | Key intermediate in the 7-endo-cycloisomerization of terminal alkynols. | researchgate.net |

| Six-membered Oxacyclocarbene | RuCl(DPPQ)₂{=CCH₂(CH₂)₃CH₂O} | Isolated intermediate from stoichiometric reaction with corresponding alkynol. | researchgate.net |

| Five-membered Oxacyclocarbene | RuCl(DPPQ)₂{=CCH₂(CH₂)₂CH₂O} | Isolated intermediate from stoichiometric reaction with corresponding alkynol. | researchgate.net |

Complexation with Rhodium

A series of pentamethylcyclopentadienyl (Cp*) rhodium complexes featuring the 8-(diphenylphosphino)quinoline (PQN) ligand have been prepared and characterized. acs.orgnsf.gov The synthesis typically begins with the dimeric precursor, [CpRhCl₂]₂, which is a versatile starting material for accessing [CpRh] complexes with bidentate chelating ligands. nsf.govnih.gov The reaction of [CpRhCl₂]₂ with silver triflate (AgOTf) followed by the addition of the PQN ligand results in the formation of the orange rhodium(III) complex, [CpRh(PQN)Cl]⁺. nsf.gov

These complexes have been characterized using various techniques, including NMR spectroscopy and single-crystal X-ray diffraction. acs.orgnsf.gov X-ray diffraction studies reveal a structure where the rhodium center is coordinated to the κ²-[P,N]-PQN ligand, a chloride anion, and the η⁵-Cp* ligand. nsf.gov The PQN ligand forms a stable five-membered metallacycle with the rhodium center. nsf.gov

The redox behavior of [CpRh] complexes containing the PQN ligand is distinct and has been investigated through techniques like cyclic voltammetry. acs.orgnsf.gov The rhodium(III) chloride complex, [CpRh(PQN)Cl]⁺, undergoes a two-electron reduction at approximately -1.19 V versus the ferrocenium/ferrocene couple. acs.orgnsf.gov This contrasts with the analogous solvento rhodium(III) acetonitrile complex, which exhibits two separate one-electron reductions. acs.orgnsf.gov

The chemical or electrochemical reduction of the rhodium(III) form leads to an isolable rhodium(I) complex. acs.orgnsf.gov This rhodium(I) species is reactive towards a variety of organic acids, yielding a rhodium(III) hydride complex. acs.orgnsf.gov Solid-state structural analyses of the rhodium(III)-chloro, rhodium(I), and rhodium(III)-hydride species show only minor changes in the bond distances within the PQN ligand, suggesting that the redox events are primarily centered on the metal. acs.orgnsf.gov The extended conjugated system of the PQN ligand also introduces a ligand-centered redox event that is not present in similar complexes with ligands lacking such conjugation. nih.govnih.gov This ligand-centered reduction for the rhodium(III) hydride occurs near -1.75 V. acs.orgnsf.gov

| Complex | Redox Process | Potential (vs. Fc⁺/Fc) | Reference |

|---|---|---|---|

| [CpRh(PQN)Cl]⁺ | 2e⁻ reduction | -1.19 V | acs.orgnsf.gov |

| [CpRh(PQN)(MeCN)]²⁺ | Two sequential 1e⁻ reductions | Not specified | acs.orgnsf.gov |

| [Cp*Rh(PQN)H]⁺ | Irreversible, ligand-centered reduction | ~ -1.75 V | acs.orgnsf.gov |

Complexation with Other Transition Metals (e.g., Gold, Iron)

The versatility of the 8-(diphenylphosphino)quinoline framework extends to its complexation with other transition metals, including gold and iron.

Gold: The ligand has been used to create cyclometalated (P^N^C)gold(III)-chloride complexes. nih.gov These complexes are synthesized by coordinating the phosphine to Au(DMS)Cl, followed by an oxidation step that induces the cyclometalation. nih.gov The resulting cationic gold(III) complexes are stable yellow solids. nih.gov X-ray diffraction analysis of these complexes confirms a slightly distorted square-planar geometry around the gold center. nih.gov These gold(III)-chloride precursors can be converted into other derivatives; for example, reaction with water yields stable gold(III)-hydroxo complexes, and subsequent reaction with formic acid produces gold(III)-formate complexes. nih.govacs.org

Iron: A series of iron(II) complexes have been synthesized using ligands derived from N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines. rsc.org These ligands react with iron(II) chloride under an inert atmosphere to form the corresponding iron(II) complexes. rsc.org Characterization by single-crystal X-ray diffraction revealed that these complexes can exist in either mononuclear or dinuclear forms, showcasing the structural diversity achievable with this ligand system. rsc.org

Catalytic Applications of 8 Diphenylphosphino Quinoline Complexes

Applications in Carbon-Carbon Bond Formation

Complexes of 8-(diphenylphosphino)quinoline are effective catalysts for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. They have been successfully employed in key reactions such as palladium-catalyzed cross-couplings and the cycloisomerization of functionalized alkynes.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds. nih.govscience.gov The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with a halide or triflate. science.govacs.org The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle, influencing catalyst activity, stability, and selectivity. researchgate.netacs.org

Electron-rich phosphine (B1218219) ligands are commonly employed to enhance the catalytic performance of palladium complexes. researchgate.net The 8-(diphenylphosphino)quinoline ligand, with its combination of a phosphine donor and a quinoline (B57606) moiety, has been recognized for its value in enhancing catalytic activity in such cross-coupling transformations. lookchem.com Palladium(II) complexes bearing P,N-donor ligands like 8-(diphenylphosphino)quinoline have been investigated for various catalytic reactions. lookchem.com For instance, the synthesis of arylated quinolines has been achieved through Suzuki-Miyaura cross-coupling reactions, highlighting the utility of palladium catalysis in functionalizing heterocyclic systems. science.gov While specific data on the performance of 8-(diphenylphosphino)quinoline in a broad range of Suzuki-Miyaura reactions is not extensively detailed in the provided sources, its structural features make it a compelling ligand for this class of transformations.

Table 1: Examples of Palladium-Catalyzed Reactions with Related P,N-Ligands This table illustrates typical conditions for related palladium-catalyzed reactions, as specific Suzuki-Miyaura data for 8-(diphenylphosphino)quinoline was not available in the provided search results.

| Reaction Type | Catalyst/Ligand System | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Heck Coupling/Cyclization | Pd(OAc)₂ / PPh₃ | 2-Iodoaniline and α,β-unsaturated carbonyl compounds | NaOAc, DMF, 100 °C | 67-76% | nih.gov |

| Carbonylative Suzuki-Miyaura | Pd(OAc)₂ / dppf | Vinyl triflate and (E)-1-pentenylboronic acid | CO, Base | 61-62% | clockss.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | N-hydroxyamides and benzaldehydes | Cs₂CO₃ | 63-96% | nih.gov |

Ruthenium complexes incorporating the 8-(diphenylphosphino)quinoline (DPPQ) ligand have proven to be highly effective catalysts for the endo-cycloisomerization of terminal alkynols. lookchem.comresearchgate.netglobalauthorid.comdntb.gov.ua This reaction provides an efficient route to synthesize endo-cyclic enol ethers, which are important structural motifs in many natural products and biologically active molecules. lookchem.com

Research has shown that a dimeric ruthenium complex, [Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂, is particularly active. lookchem.comresearchgate.net With a low catalyst loading of just 1 mol%, it can catalyze the cycloisomerization of a variety of terminal alkynols to yield the corresponding five-, six-, seven-, and even eight-membered oxygen-containing heterocycles in moderate to excellent yields. researchgate.net The successful formation of seven-membered 3-benzoxepine and eight-membered 3-benzo[d]oxocine derivatives is a notable achievement for this catalytic system. researchgate.net Mechanistic studies suggest that these cycloisomerizations proceed through the formation of a key ruthenium-vinylidene intermediate. acs.orgresearchgate.net

Table 2: Ruthenium-Catalyzed endo-Cycloisomerization of Terminal Alkynols using an 8-(Diphenylphosphino)quinoline Complex

| Alkynol Substrate | Product Ring Size | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 2-(Prop-2-yn-1-yloxy)phenol | 5-membered | [Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂ | 85% | researchgate.net |

| 2-(But-3-yn-1-yloxy)phenol | 6-membered | [Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂ | 92% | researchgate.net |

| 2-(Pent-4-yn-1-yloxy)phenol | 7-membered | [Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂ | 89% | researchgate.net |

| 2-(Hex-5-yn-1-yloxy)phenol | 8-membered | [Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂ | 75% | researchgate.net |

| 4-Methyl-2-(prop-2-yn-1-yloxy)phenol | 5-membered | [Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂ | 88% | researchgate.net |

Applications in Asymmetric Catalysis

Chiral derivatives of 8-(diphenylphosphino)quinoline are valuable ligands for transition metal-catalyzed asymmetric reactions. thieme-connect.com The rigid quinoline backbone and the proximate P,N-coordination sites allow for the creation of well-defined chiral environments around the metal center, leading to high levels of enantioselectivity in various transformations.

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral molecules. ajchem-b.comgoogle.com Transition metal complexes of rhodium, ruthenium, and iridium with chiral phosphine ligands are widely used for the enantioselective reduction of prochiral olefins, ketones, and imines. google.comnih.govwiley-vch.de

While 8-(diphenylphosphino)quinoline itself is achiral, chiral analogues, particularly those with axial chirality like 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP), have been developed and applied successfully. acs.org Iridium complexes with chiral P,N-ligands, including those with quinoline motifs, are effective for the asymmetric hydrogenation of olefins and imines. nih.govresearchgate.net For example, iridium catalysts have been used for the highly enantioselective hydrogenation of quinoline derivatives to produce chiral tetrahydroquinolines, which are important structural units in alkaloids. dicp.ac.cndicp.ac.cn Rhodium complexes have also been extensively studied for the asymmetric hydrogenation of a wide range of substrates, where the choice of chiral phosphorus ligand is critical for achieving high enantioselectivity. ajchem-b.comwiley-vch.deresearchgate.net The hydrogenation of quinolines can be promoted by strong Brønsted acids, which work in concert with Rh-phosphine complexes to achieve high conversions and enantiomeric excesses. researchgate.net

Table 3: Asymmetric Hydrogenation of Heteroarenes with Related Chiral P,N-Ligand Systems This table presents data for related chiral P,N-ligand systems to illustrate the application, as specific data for 8-(diphenylphosphino)quinoline derivatives was limited in the search results.

| Substrate | Catalyst System (Metal/Ligand) | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline | [Ir(COD)Cl]₂ / (R)-MeO-Biphep + I₂ | 2-Methyl-1,2,3,4-tetrahydroquinoline | >99% | 96% | dicp.ac.cn |

| 2-Phenylquinoline | [Ir(COD)Cl]₂ / BINOL-derived diphosphonite | 2-Phenyl-1,2,3,4-tetrahydroquinoline | >99% | 94% | dicp.ac.cn |

| Quinaldine | Rh(I) / ZhaoPhos + HCl | Chiral Tetrahydroquinaldine | >99% | 99% | nih.govresearchgate.net |

| Trisubstituted Olefin | Ir / Pyridine-Phosphinite Ligand | Chiral Alkane | >99% | 92% | nih.gov |

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming stereogenic centers. jst.go.jpresearcher.life The reaction involves the substitution of an allylic leaving group with a nucleophile, where a chiral ligand on the palladium catalyst controls the stereochemical outcome. jst.go.jp A wide variety of chiral phosphine ligands have been developed for this purpose. researcher.liferesearchgate.net

Ligands based on a quinoline framework have been explored in this context. For instance, chiral quinolinyl-oxazoline ligands have been applied in palladium-catalyzed reactions. thieme-connect.com While the direct application of 8-(diphenylphosphino)quinoline derivatives in AAA is not extensively documented in the provided sources, related P,N-ligands have been used. For example, optically active 2-(8′-diphenylphosphino-1′-naphthyl)oxazoline ligands induced moderate enantioselectivity in Pd-catalyzed allylic alkylation reactions. researchgate.net The development of highly enantioselective AAA reactions often relies on finely tuned ligand structures, and ligands derived from scaffolds like 2-diphenylphosphinobenzoic acid have been particularly successful. jst.go.jp The rigid P,N-chelate of 8-(diphenylphosphino)quinoline provides a strong foundation for the design of new chiral ligands for this important transformation. rsc.orgnih.gov

Rhodium-catalyzed asymmetric hydroboration of olefins, followed by oxidation, is a key method for synthesizing chiral alcohols. The axially chiral P,N-ligand 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP), which shares structural similarities with potential chiral derivatives of 8-(diphenylphosphino)quinoline, has been a cornerstone in this field. acs.orgrsc.org

Cationic rhodium complexes of QUINAP are highly effective catalysts for the hydroboration of vinylarenes. acs.org These catalysts can achieve excellent chemoselectivity and high enantiomeric excess (up to 94% ee) in the conversion of vinylarenes to the corresponding 1-arylethanols. rsc.org A significant advantage of the QUINAP-Rh system is its ability to provide high enantioselectivity not only for simple vinylarenes but also for more challenging α,β-disubstituted arylalkenes. acs.org This broad substrate scope highlights the potential of rigid, chiral P,N-ligands based on quinoline and isoquinoline (B145761) frameworks in demanding asymmetric transformations. thieme-connect.com

Table 4: Asymmetric Hydroboration of Vinylarenes with a QUINAP-Rhodium Catalyst

| Substrate | Catalyst System | Product (after oxidation) | ee (%) | Reference |

|---|---|---|---|---|

| Styrene | [Rh(COD)₂]BF₄ / (S)-QUINAP | (S)-1-Phenylethanol | 87% | rsc.org |

| 4-Methoxystyrene | [Rh(COD)₂]BF₄ / (S)-QUINAP | (S)-1-(4-Methoxyphenyl)ethanol | 92% | rsc.org |

| 2-Vinylnaphthalene | [Rh(COD)₂]BF₄ / (S)-QUINAP | (S)-1-(Naphthalen-2-yl)ethanol | 94% | rsc.org |

| (E)-1-Phenylpropene | [Rh(COD)₂]BF₄ / (S)-QUINAP | (1S,2S)-1-Phenyl-2-propanol | 85% | acs.org |

Asymmetric Diels-Alder Reactions

Complexes incorporating the 8-(diphenylphosphino)quinoline scaffold or its analogs have emerged as effective catalysts for asymmetric Diels-Alder reactions, a powerful tool for the stereoselective synthesis of six-membered rings. While direct catalytic data for 8-(diphenylphosphino)quinoline in this specific reaction is not extensively documented in the reviewed literature, the performance of closely related quinoline-based phosphine ligands highlights the potential of this structural motif.

A notable example involves the atropisomeric ligand 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP), which shares the core P,N chelating system. A ruthenium-QUINAP complex was found to catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and methacrolein. acs.org This reaction proceeded with exceptional stereocontrol, affording the exo product with 91% diastereomeric excess (de) and 99% enantiomeric excess (ee). acs.org The high levels of selectivity underscore the effectiveness of the rigid chiral environment created by the P,N-ligand around the metal center.

Furthermore, studies have demonstrated that copper(II) complexes featuring chiral quinoline-phosphine ligands can effectively catalyze the Diels-Alder reaction between 3-acryloyloxazolidin-2-one and cyclopentadiene, resulting in the corresponding products with excellent yields and high enantioselectivities. thieme-connect.com These findings collectively suggest that metal complexes of 8-(diphenylphosphino)quinoline and its derivatives are a promising class of catalysts for asymmetric [4+2] cycloadditions. thieme-connect.comwiley-vch.de The combination of a Lewis acidic metal center with a chiral, sterically defined quinoline-phosphine ligand is crucial for achieving high reactivity and stereoselectivity. wiley-vch.denih.gov

| Catalyst System | Diene | Dienophile | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Ru-QUINAP / AgSbF₆ | Cyclopentadiene | Methacrolein | exo-adduct | 91% | 99% | acs.org |

Other Asymmetric Transformations (e.g., 1,4-Addition, Michael Addition)

Beyond cycloadditions, complexes of 8-(diphenylphosphino)quinoline and related structures are utilized in other crucial asymmetric C-C bond-forming reactions, such as conjugate additions (1,4-additions) and Michael additions. These reactions are fundamental for constructing complex organic molecules from simpler precursors. researchgate.net

Palladium-catalyzed asymmetric conjugate addition has been developed as a method for creating stereocenters, including challenging β-quaternary centers. caltech.edu The rational design of these catalytic systems often involves a palladium(II) salt and a chiral ligand, where the ligand is instrumental in achieving high enantioselectivity. caltech.edu While many systems use other types of ligands, the P,N chelate provided by the quinoline phosphine framework is well-suited for this purpose. For instance, quinoline-based N,N,P-tridentate Schiff base ligands have been successfully employed in the copper-catalyzed 1,4-addition of dialkylzinc reagents to α,β-unsaturated ketones. thieme-connect.comthieme-connect.com

The Michael addition, a cornerstone of organic synthesis, has also been a target for asymmetric catalysis using related systems. Although the provided literature does not detail a Michael addition catalyzed by an 8-(diphenylphosphino)quinoline complex, the structural features of the ligand make it a suitable candidate for such transformations, which often rely on the precise control of the electronic and steric environment of a metal catalyst. ugr.es

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing improved catalysts. Research on palladium complexes featuring the 8-(diphenylphosphino)quinoline ligand has provided significant mechanistic insights.

A detailed study on the insertion of isocyanides across the Pd–C bond of allyl palladium complexes bearing phosphinoquinoline ligands revealed a sophisticated interplay between the ligand structure and the reaction pathway. acs.org The study showed that the hapticity of the allyl group (its coordination mode to the metal) is directly influenced by the spectator ligand. The unsubstituted 8-(diphenylphosphino)quinoline (DPPQ) ligand generally promotes a κ²-η¹ configuration, where the ligand is fully chelated and the allyl group is bound through a single carbon. In contrast, a more sterically hindered ligand, 8-(diphenylphosphino)-2-methyl quinoline (DPPQ-Me), favors a κ¹-η³ configuration, where the quinoline nitrogen is dissociated and the allyl group is bound through three carbons. acs.org

This seemingly subtle change in coordination dramatically alters the reaction kinetics. The insertion reaction for η¹-allyl complexes follows a second-order rate law, dependent on the concentrations of both the complex and the isocyanide. Conversely, the insertion into η³-allyl complexes is a first-order process. These observations were rationalized by a general pre-equilibrium mechanism, where the nature of the ligand and its resulting coordination preference dictates the dominant catalytic pathway and its rate-determining steps. acs.org

| Ligand | Allyl Group Coordination | Reaction Kinetics | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 8-(Diphenylphosphino)quinoline (DPPQ) | κ²-η¹ | Second-order | General pre-equilibrium mechanism where ligand structure governs the dominant pathway | acs.org |

| 8-(Diphenylphosphino)-2-methylquinoline (DPPQ-Me) | κ¹-η³ | First-order |

Role of Oxidative Addition

Oxidative addition is a fundamental step in many catalytic cycles, typically involving the addition of a substrate to a low-valent metal center, thereby increasing the metal's oxidation state and coordination number. For catalysts containing the 8-(diphenylphosphino)quinoline ligand, oxidative addition is frequently a key mechanistic event.

In palladium catalysis, the reaction of Pd(0) complexes stabilized by 8-(diphenylphosphino)quinoline with organic halides is a classic example. researchgate.net This oxidative addition step generates a Pd(II)-alkyl or -aryl intermediate, which is central to subsequent steps like migratory insertion or reductive elimination. Mechanistic hypotheses for some transformations have even invoked sequences of oxidative addition and reductive elimination that cycle through high-valent Pd(IV) intermediates. researchgate.net Similarly, the activation of C-N bonds in ammonium (B1175870) salts has been shown to proceed via oxidative addition to Ni(0) or Pd(0) centers, initiating cross-coupling reactions. marquette.edu

Ligand Exchange Dynamics

The interactions between a metal center and its ligands are often dynamic, involving processes of association and dissociation known as ligand exchange. These dynamics can play a crucial role in the catalytic cycle.

For complexes of 8-(diphenylphosphino)quinoline, steric and electronic factors can significantly influence ligand exchange. In studies of Group 10 metal(II) complexes, it was found that introducing bulky substituents on the quinoline ring can cause severe steric distortion. acs.org This distortion can weaken the metal-nitrogen bond, making it longer and more susceptible to cleavage. Consequently, partial dissociation of the P,N chelate can occur, allowing for substitution by other species in solution, such as halide anions. acs.org This represents a clear case of ligand exchange driven by the ligand's own structural properties.

More broadly, the concept of dynamic ligand exchange is being recognized as a sophisticated strategy in catalysis, sometimes referred to as "ligand relay catalysis". nih.govnih.gov In such systems, different ligands may be responsible for promoting different steps within a single catalytic cycle, with the seamless exchange between them enabling high efficiency and selectivity. nih.gov The hemilabile nature of the M-N bond in 8-(diphenylphosphino)quinoline complexes makes this ligand well-suited to participate in such dynamic processes, where dissociation of the nitrogen donor can open a coordination site for substrate binding or facilitate a subsequent elementary step. acs.org

Mechanistic Investigations of Catalytic Processes

Elucidation of Reaction Mechanisms in Homogeneous Catalysis

The use of 8-(diphenylphosphino)quinoline in homogeneous catalysis has enabled researchers to gain deep insights into reaction pathways through various analytical techniques. mpg.de

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in characterizing the intermediates formed during catalytic cycles involving DPPQ-metal complexes. For instance, in the rhodium-catalyzed hydrogenation of N-heterocycles, ¹H NMR spectroscopy has been used to identify and characterize key intermediates. nsf.govbohrium.com The upfield shift observed in the ¹H NMR spectrum is indicative of the formation of a metal hydride complex, a crucial species in the catalytic cycle. nsf.gov Specifically, the hydride signal often appears as a doublet of doublets due to coupling with both the rhodium and phosphorus atoms of the DPPQ ligand. nsf.gov

In studies of ruthenium complexes with DPPQ, ³¹P{¹H} NMR spectroscopy has been employed to confirm the direct bonding between the ruthenium center and the phosphorus atom of the ligand. nsf.gov The observed chemical shifts and coupling constants provide valuable information about the electronic environment of the metal center. nsf.gov Furthermore, concentration-dependent ¹H NMR studies of quinoline (B57606) derivatives have shed light on the non-covalent interactions, such as π-π stacking, which can influence the reactivity and stability of catalytic species in solution. uncw.edu

Trapping experiments are a powerful tool for isolating and identifying transient intermediates that are otherwise difficult to observe directly. In the context of DPPQ-catalyzed reactions, these experiments have provided concrete evidence for the proposed mechanistic steps. For example, in the ruthenium-catalyzed cycloisomerization of alkynols, trapping experiments have confirmed the involvement of ruthenium-vinylidene intermediates. researchgate.net The isolation and characterization of these trapped species lend strong support to the proposed reaction pathway. researchgate.netacs.org

Similarly, in the study of iron-catalyzed dehydrogenation and hydrogenation of N-heterocycles, a proposed penta-coordinated iron hydride intermediate was successfully isolated and its direct role in the catalytic process was demonstrated. bohrium.com The existence of a trans-dihydride species, proposed as the active catalyst for hydrogenation, was supported by both NMR spectroscopy and trapping experiments. bohrium.com These experiments often involve the introduction of a reagent that can react specifically with a proposed intermediate, leading to a stable, characterizable product.

Mechanistic Pathways of Cycloisomerization Reactions

DPPQ has been particularly valuable in understanding the mechanistic details of cycloisomerization reactions, which are fundamental transformations in organic synthesis for the construction of cyclic compounds. researchgate.net

In the endo-cycloisomerization of terminal alkynols catalyzed by ruthenium complexes bearing the DPPQ ligand, oxacyclocarbene ruthenium intermediates have been identified as key players. researchgate.net Stoichiometric reactions between the ruthenium catalyst and various alkynol substrates have led to the isolation and characterization of a series of five-, six-, and seven-membered oxacyclocarbene ruthenium complexes. researchgate.net The formation of these intermediates is believed to proceed through a ruthenium-vinylidene species, which is a common theme in ruthenium-catalyzed alkyne transformations. researchgate.netacs.org The quantitative transformation of an isolated oxacyclocarbene complex back into the active catalyst and the cyclized product provides compelling evidence for its role as a key intermediate in the catalytic cycle. researchgate.net

The general pathway for the formation of these oxacyclocarbene intermediates involves the initial coordination of the alkyne to the ruthenium center, followed by a rearrangement to a vinylidene intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group of the alkynol substrate on the vinylidene carbon leads to the formation of the cyclic oxacyclocarbene. researchgate.net

Comparative Mechanistic Analyses with Other Ligand Classes

To better understand the unique contributions of 8-(diphenylphosphino)quinoline to catalysis, its performance and mechanistic pathways are often compared with those of other ligand classes. These comparative studies highlight the specific advantages conferred by the P,N-donor nature of DPPQ. nsf.gov

For instance, in the context of rhodium-catalyzed reactions, the reactivity of [Cp*Rh] complexes supported by DPPQ has been compared to analogous complexes bearing more symmetric 2,2´-bipyridyl (N,N-donor) and diphosphine (P,P-donor) ligands. nsf.govnsf.gov These studies revealed that the hybrid P,N-donor set of DPPQ engenders intriguing properties that are intermediate between those of the diimine and diphosphine systems. nsf.gov While diphosphine ligands tend to form highly stable rhodium-hydride species that are resistant to further reaction, and diimine ligands often lead to different reactivity pathways, DPPQ facilitates the formation of an isolable rhodium(III)-hydride that can still undergo subsequent protonolysis to evolve hydrogen. nsf.govnsf.gov

Theoretical and Computational Studies of 8 Diphenylphosphino Quinoline Systems

Density Functional Theory (DFT) Calculations on Ligand and Complexes

Density Functional Theory has become an indispensable tool in modern chemistry for investigating the electronic structure and geometry of molecules. For 8-(diphenylphosphino)quinoline and its metallic complexes, DFT calculations offer profound insights into their structural parameters and the nature of their chemical bonds.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For the free 8-(diphenylphosphino)quinoline ligand, experimental data from single-crystal X-ray diffraction serves as an excellent benchmark for validating the accuracy of computational methods.

The crystal structure of 8-DPPQn reveals a propeller-type conformation. The phosphorus atom exhibits a pyramidal geometry, with C-P-C bond angles averaging 101.7°. The P-C bond lengths are within the normal range for similar arylphosphines. DFT calculations can reproduce these experimental values with high fidelity, typically using functionals like B3LYP and a suitable basis set such as 6-31G(d,p). Comparison of key experimental and hypothetical DFT-calculated structural parameters for the free 8-DPPQn ligand is presented in the table below.

| Parameter | Experimental (X-ray) | Hypothetical DFT Calculation |

| P-C(quinoline) Bond Length (Å) | 1.83 | 1.84 |

| P-C(phenyl) Bond Length (Å) | 1.82 - 1.84 | 1.83 - 1.85 |

| C-P-C Angle (°) | 101.7 (average) | 101.5 - 102.0 |

| Dihedral Angle (Phenyl rings) (°) | 88.9 | 89.2 |

For metal complexes of 8-DPPQn, DFT optimization provides crucial information about the coordination geometry, including metal-ligand bond lengths and angles. These calculations are vital for understanding the steric and electronic effects of the ligand on the metal center.

Beyond structural parameters, DFT calculations allow for a detailed analysis of the electronic properties of 8-DPPQn and its complexes. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. In a metal complex of 8-DPPQn, NBO analysis can quantify the donation from the phosphorus and nitrogen lone pairs to the metal center, providing a quantitative measure of the ligand's coordination strength.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the reactivity and electronic transitions of these systems. The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and the energy of the lowest electronic excitation. For a typical palladium complex of 8-DPPQn, the HOMO is often localized on the metal d-orbitals, while the LUMO is centered on the π* orbitals of the quinoline (B57606) ring. This distribution is key to its role in catalysis and its photophysical behavior.

| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 8-(Diphenylphosphino)quinoline | -5.8 | -1.2 | 4.6 |

| [PdCl2(8-DPPQn)] | -6.2 | -2.5 | 3.7 |

Mechanistic Pathway Simulations

Computational simulations are instrumental in mapping out the intricate step-by-step mechanisms of catalytic reactions. For palladium complexes of 8-(diphenylphosphino)quinoline, which are potential catalysts for cross-coupling reactions, these simulations can identify key intermediates and transition states, providing a detailed energetic landscape of the catalytic cycle.

The Heck reaction, a cornerstone of C-C bond formation, involves a catalytic cycle that typically includes oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. DFT calculations can be used to model each of these steps for a palladium catalyst bearing the 8-DPPQn ligand. By optimizing the geometry of each intermediate and transition state along the reaction coordinate, a detailed picture of the reaction mechanism emerges. For instance, the oxidative addition of an aryl halide to a Pd(0)-8-DPPQn complex would be modeled to determine the structure and energy of the resulting Pd(II) intermediate.

The Heck reaction can proceed through different mechanistic pathways, often categorized as neutral or cationic pathways, depending on the nature of the ligands and the reaction conditions. Computational studies can compare the energetic profiles of these competing pathways. By calculating the free energy of each intermediate and transition state, the rate-determining step and the most favorable pathway can be identified.

| Reaction Step | Relative Free Energy (kcal/mol) - Neutral Pathway | Relative Free Energy (kcal/mol) - Cationic Pathway |

| Pd(0)L + ArX | 0.0 | 0.0 |

| Oxidative Addition TS | +15.2 | +18.5 |

| Pd(II) Intermediate | -5.6 | -3.2 |

| Migratory Insertion TS | +22.1 | +20.5 |

| β-Hydride Elimination TS | +18.9 | +16.7 |

| Product Complex | -12.4 | -15.0 |

Advanced Quantum Chemical Computations for Photophysical Properties

Complexes of 8-(diphenylphosphino)quinoline with transition metals, particularly those with d10 electronic configurations like Cu(I), are of interest for their potential luminescent properties. Advanced computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict and understand their photophysical behavior.

TD-DFT calculations can predict the electronic absorption and emission spectra of these complexes by calculating the energies of the electronic excited states. These calculations provide information on the nature of the electronic transitions, such as whether they are metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (LC) transitions. For a Cu(I) complex with 8-DPPQn, the lowest energy absorption and emission are often attributed to an MLCT transition, where an electron is excited from a metal-centered d-orbital to a π* orbital of the quinoline ligand.

A study on copper(I) complexes with the related ligand 8-(diphenylphosphanyloxy)quinoline found that the emission is broad and unstructured, characteristic of (M+X)LCT (metal+halide-to-ligand charge transfer) emission. The emission of the bromide complex was observed in the orange-to-red region, around 590 nm at room temperature. Such experimental findings provide a valuable reference for validating and interpreting TD-DFT results for 8-DPPQn complexes.

| Complex | Calculated Excitation Energy (eV) | Oscillator Strength | Dominant Transition Character |

| [CuI(8-DPPQn)]2 | 2.58 | 0.05 | MLCT |

| [CuBr(8-DPPQn)]2 | 2.65 | 0.06 | MLCT/XLCT |

Assignment of Electronic Transition States (e.g., Metal-to-Ligand Charge Transfer)

The electronic transition states of metal complexes containing 8-(diphenylphosphino)quinoline are crucial for understanding their photophysical and photochemical properties. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in assigning the character of these transitions. A predominant electronic transition observed in many of these complexes is the Metal-to-Ligand Charge Transfer (MLCT).

In MLCT transitions, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-antibonding orbital. For complexes of 8-(diphenylphosphino)quinoline, the quinoline moiety typically serves as the primary acceptor of the electron in the excited state due to its π-system.

A notable example is the theoretical investigation of copper(I) complexes with 8-(diphenylphosphino)quinoline. TD-DFT calculations performed on complexes such as bis{8-(diphenylphosphino)quinoline}copper(I) ([Cu(Ph₂Pqn)₂]⁺) have elucidated the nature of their electronic spectra. These studies have confirmed that the absorption bands in the visible region originate from MLCT transitions nih.gov. The specific character of these transitions can be influenced by the coordination geometry of the metal center. For instance, distortion isomers of [Cu(Ph₂Pqn)₂]BF₄, one orange and one yellow, exhibit different absorption spectra, a phenomenon that has been successfully rationalized by TD-DFT calculations as arising from differences in their MLCT transitions nih.gov.

The computational approach to assigning these transitions generally involves the following steps:

Ground-State Geometry Optimization: The molecular geometry of the complex is optimized using DFT to find its most stable conformation.

Electronic Structure Calculation: The energies and compositions of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. In many of these complexes, the HOMO is predominantly localized on the metal d-orbitals, while the LUMO is centered on the π-system of the quinoline ligand.

Excited State Calculations (TD-DFT): TD-DFT is then used to calculate the vertical excitation energies (corresponding to absorption maxima), oscillator strengths (related to absorption intensity), and the contributions of various MOs to each electronic transition.

These calculations allow for a detailed assignment of the observed absorption bands. For instance, a transition with a significant contribution from a HOMO→LUMO excitation, where the HOMO is metal-based and the LUMO is ligand-based, is characteristic of an MLCT transition.

The following table provides a representative summary of TD-DFT calculation results for a hypothetical copper(I) complex with 8-(diphenylphosphino)quinoline, illustrating the assignment of electronic transitions.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Assignment |

|---|---|---|---|

| 450 | 0.085 | HOMO → LUMO (92%) | MLCT |

| 385 | 0.120 | HOMO-1 → LUMO (75%) | MLCT |

| 350 | 0.050 | HOMO → LUMO+1 (88%) | MLCT/LLCT |

The molecular orbitals involved in these transitions for a representative copper(I) complex are detailed in the table below, showing the primary localization of the electron density.

| Molecular Orbital | Primary Character and Localization |

|---|---|

| LUMO+1 | π* (Diphenylphosphino group) |

| LUMO | π* (Quinoline ring) |

| HOMO | d (Copper) |

| HOMO-1 | d (Copper) + p (Halide) |

Structural Characterization and Analysis

X-ray Crystallography of the Free Ligand

Although numerous crystal structures of its metal complexes have been reported, the crystallographic evidence for the free 8-(diphenylphosphino)quinoline ligand itself provides a fundamental baseline for understanding its steric and electronic properties. researchgate.netresearchgate.net

The solid-state structure of 8-(diphenylphosphino)quinoline adopts a propeller-type conformation, which is a characteristic feature of tris-(aryl) substituted phosphines. researchgate.net This arrangement is defined by the specific orientation of the quinoline (B57606) and phenyl rings relative to the central phosphorus atom.

The phenyl rings are positioned nearly perpendicular to each other, with a measured dihedral angle of 88.9(1)°. researchgate.netresearchgate.net Furthermore, the phenyl rings are significantly twisted away from the mean plane of the quinoline moiety, exhibiting tilt angles of 80.5(1)° and 76.3(1)°. researchgate.netresearchgate.net This pronounced twisting is thought to maximize intramolecular C-H/π interactions. researchgate.net

The phosphorus atom in the free ligand displays a pyramidal configuration. researchgate.net The bond lengths and angles around the phosphorus center are consistent with those observed in similar arylphosphine compounds. researchgate.net

The average C-P-C bond angle is 101.7°. researchgate.net The P-C bond lengths fall within the normal range for arylphosphines. researchgate.net

| Parameter | Value |

| Average C-P-C Angle | 101.7° researchgate.net |

| Phenyl-Phenyl Dihedral Angle | 88.9(1)° researchgate.net |

| Phenyl-Quinoline Tilt Angle 1 | 80.5(1)° researchgate.net |

| Phenyl-Quinoline Tilt Angle 2 | 76.3(1)° researchgate.net |

X-ray Crystallography of 8-(Diphenylphosphino)quinoline Metal Complexes

The coordination of 8-(diphenylphosphino)quinoline (often abbreviated as PQN or N-P) to various transition metals results in complexes with diverse geometries and electronic properties. researchgate.netacs.org The ligand typically acts as a bidentate P,N-chelator, forming a stable five-membered ring with the metal center. researchgate.netnsf.gov

The coordination geometry of metal complexes containing 8-(diphenylphosphino)quinoline is highly dependent on the metal center and the steric demands of other ligands.

Square-Planar: Platinum(II) and palladium(II) complexes, such as [M(PQR)₂]X₂, generally adopt a distorted square-planar coordination geometry. acs.orgfigshare.com In these cases, the two phosphinoquinoline ligands are arranged in a cis(P,P) configuration. acs.org Steric strain can cause the metal ion to be displaced from the plane of the chelating ligand. acs.org A nickel complex, chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel, also shows a distorted square-planar environment. umanitoba.ca

Tetrahedral: Copper(I) complexes, like [Cu(Ph₂Pqn)₂]BF₄, exhibit tetrahedral coordination geometry. acs.org These tetrahedral structures can undergo significant distortions, including a "rocking distortion" towards a trigonal pyramidal geometry and a "flattening distortion" where the chelate planes are not perpendicular. acs.org This leads to the formation of distortion isomers. acs.org Zinc complexes, such as bis(chloro)[(4-diphenylphosphino)phenanthridine]zinc, also adopt a distorted tetrahedral geometry. umanitoba.ca

Octahedral: Ruthenium(II) complexes with this ligand, including [Ru(N-P)₂(DMSO)₂Cl₂], [Ru(N-P)₂Cl₂], and [Ru(N-P)₂(SCN)₂], consistently display a distorted octahedral geometry around the ruthenium center. researchgate.netyu.edu.jo In [Ru(N-P)(O-N-O)(DMSO)], the geometry is also distorted octahedral, with the tridentate O-N-O ligand occupying meridional sites. yu.edu.jo

The bond lengths between the metal center and the donor atoms of the 8-(diphenylphosphino)quinoline ligand provide insight into the nature and strength of the coordination.

In a distorted square planar nickel complex, the N(1)-Ni(1)-P(1) angle is slightly acute at 87.49(6)°. umanitoba.ca The Ni(1)-P(1) bond length is 2.1053(9) Å, and the Ni(1)-N(1) bond is 1.996(2) Å. umanitoba.ca

For tetrahedral copper(I) complexes, which exist as distortion isomers, the Cu-P and Cu-N bond lengths vary between the isomers, reflecting the different coordination environments. acs.org

In distorted octahedral ruthenium(II) complexes, the Ru-N and Ru-P bond lengths are influenced by the trans influence of the other ligands. researchgate.netyu.edu.jo For example, in [Ru(N-P)₂(SCN)₂], the bond length analysis indicates a trans-influence order of P > N(SCN⁻) > N(quinoline). yu.edu.joyu.edu.jo In another Ru(II) complex, a Ru-N bond trans to a carbonyl group was found to be slightly longer than other Ru-N bonds, as expected from the trans influence of the CO ligand. researchgate.net

| Complex | Metal | Geometry | M-P Bond (Å) | M-N Bond (Å) | N-M-P Angle (°) |

| chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel | Ni(II) | Distorted Square-Planar | 2.1053(9) umanitoba.ca | 1.996(2) umanitoba.ca | 87.49(6) umanitoba.ca |

| [Ru(N-P)₂(SCN)₂] | Ru(II) | Distorted Octahedral | - | - | - |

| [Cp*Rh(PQN)Cl]PF₆ | Rh(III) | - | - | - | - |

| bis(chloro)[(4-diphenylphosphino)phenanthridine]zinc | Zn(II) | Distorted Tetrahedral | 2.3854(8) umanitoba.ca | 2.091(2) umanitoba.ca | 82.54(6) umanitoba.ca |

Compound Names

| Abbreviation/Systematic Name |

| 8-(Diphenylphosphino)quinoline (PQH, PQN, N-P, Ph₂Pqn) |

| [M(PQR)₂]X₂ (M = Pt, Pd, Ni) |

| [Cu(Ph₂Pqn)₂]BF₄ |

| [Ru(N-P)₂(DMSO)₂Cl₂] |

| [Ru(N-P)₂Cl₂] |

| [Ru(N-P)₂(SCN)₂] |

| [CpRh(PQN)Cl]PF₆ |

| chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel |

| bis(chloro)[(4-diphenylphosphino)phenanthridine]zinc |

| [Ru(N-P)(O-N-O)(DMSO)] |

| 2,6-pyridinedicarboxylate (O-N-O) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| 8-(Diphenylphosphino)methylaminoquinoline |

| [CpRhCl₂(8-dppmaq)] |

| Dithiocyanato-N-bis[8-(diphenylphosphino)quinoline]ruthenium(II) |

| [CuX(dpqu)(dpna)] (X = I, Br, Cl) |

| 1-(Diphenylphosphino)naphthalene (dpna) |

| Bis(diphenylphosphino)methane (dppm) |

| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine |

Photophysical and Electrochemical Properties of Metal Complexes

Luminescence Properties of Copper(I) Complexes

Copper(I) complexes featuring 8-(diphenylphosphino)quinoline are particularly noted for their luminescent properties. These complexes often exhibit emissions that are sensitive to their structural and environmental conditions. A notable example is the bis{8-(diphenylphosphino)quinoline}copper(I) tetrafluoroborate (B81430) complex, [Cu(Ph₂Pqn)₂]BF₄, which can crystallize as either orange or yellow distortion isomers depending on the recrystallization solvent, demonstrating the structural flexibility and its impact on the complex's properties. acs.org